GOAT Acyltransferase Activity: Hexanoyl-CoA Exhibits Higher Catalytic Efficiency than Octanoyl-CoA
In direct in vitro enzymatic assays using recombinant ghrelin O-acyltransferase (GOAT), hexanoyl-CoA demonstrated significantly higher catalytic activity as an acyl donor compared to octanoyl-CoA, despite the predominant physiological ghrelin modification being octanoylation [1]. This unexpected preference underscores the critical importance of substrate selection for experimental design in ghrelin signaling studies.
| Evidence Dimension | Acyl donor substrate preference (catalytic activity) |
|---|---|
| Target Compound Data | Hexanoyl-CoA: Strong acyl donor activity |
| Comparator Or Baseline | Octanoyl-CoA: Weaker acyl donor activity |
| Quantified Difference | GOAT exhibited a strong preference for n-hexanoyl-CoA over n-octanoyl-CoA |
| Conditions | In vitro recombinant GOAT enzyme assay with acyl-CoA donors |
Why This Matters
This differential activity directly impacts assay sensitivity and data interpretation in ghrelin-related research, making hexanoyl-CoA the experimentally superior substrate for in vitro GOAT characterization.
- [1] Ohgusu H, et al. Ghrelin O-acyltransferase (GOAT) has a preference for n-hexanoyl-CoA over n-octanoyl-CoA as an acyl donor. Biochem Biophys Res Commun. 2009;386(1):153-158. View Source
